4-Tert-butyl-2,6-dimethylbenzoic acid
Overview
Description
4-Tert-butyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a white crystalline powder widely used in the chemical and pharmaceutical industries. This compound is known for its unique structural features, which include a tert-butyl group and two methyl groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-dimethylbenzoic acid typically involves the alkylation of 2,6-dimethylbenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Brominated or sulfonated derivatives of the original compound.
Scientific Research Applications
4-Tert-butyl-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
4-Tert-butylbenzoic acid: Shares a similar structure but lacks the additional methyl groups.
2,6-Dimethylbenzoic acid: Similar core structure but without the tert-butyl group.
Uniqueness
4-Tert-butyl-2,6-dimethylbenzoic acid is unique due to the presence of both tert-butyl and methyl groups on the benzoic acid core. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-tert-butyl-2,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOWXHJERCALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372350 | |
Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58537-98-7 | |
Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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